

# Characterization of Stachartin B: A Technical Guide to its Spectroscopic Data

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of **Stachartin B**, a phenylspirodrimane natural product isolated from the fungus Stachybotrys chartarum. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear and accessible format, alongside the experimental protocols utilized for their acquisition.

# Spectroscopic Data for Stachartin B

The structural elucidation of **Stachartin B** relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the quantitative NMR and MS data.

#### **NMR Spectroscopic Data**

The  $^1$ H and  $^{13}$ C NMR spectroscopic data for **Stachartin B** were acquired in CDCl<sub>3</sub>. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data for **Stachartin B** in CDCl<sub>3</sub>



Position	δC (ppm)	δΗ (ppm, J in Hz)	
Drimane Moiety			
1	38.9 (t)	1.55 (m), 1.45 (m)	
2	18.2 (t)	1.62 (m)	
3	42.1 (s)		
4	33.1 (s)		
5	55.4 (d)	1.38 (m)	
6	21.6 (t)	1.75 (m), 1.65 (m)	
7	36.8 (t)	2.05 (m), 1.95 (m)	
8	76.9 (d)	4.68 (br s)	
9	52.3 (d)	1.88 (m)	
10	37.5 (s)		
11	122.9 (d)	5.98 (dd, 10.0, 2.0)	
12	138.8 (s)		
13	24.8 (q)	1.05 (s)	
14	21.5 (q)	0.88 (s)	
15	14.5 (q)	0.92 (d, 7.0)	
Phenyl Moiety			
1'	133.5 (s)		
2'	115.8 (d)	6.78 (d, 8.5)	
3'	157.9 (s)		
4'	102.9 (d)	6.42 (d, 2.5)	
5'	157.0 (s)		
6'	107.8 (d)	6.35 (d, 2.5)	



7'	17.9 (q)	2.25 (s)		
Spiro-lactone Moiety				
1"	175.4 (s)	_		
2"	82.1 (s)	_		
3"	28.1 (q)	1.45 (s)		
4"	21.8 (q)	1.38 (s)		

#### **Mass Spectrometry Data**

High-resolution mass spectrometry (HRESIMS) was employed to determine the elemental composition and exact mass of **Stachartin B**.

Table 2: Mass Spectrometry Data for Stachartin B

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H]+	773.4578	773.4572	C47H65O9
[M+Na]+	795.4397	795.4391	C47H64NaO9

# **Experimental Protocols**

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Stachartin B**.

#### **Isolation of Stachartin B**

**Stachartin B** was isolated from the ethyl acetate extract of the fermented cultures of the fungus Stachybotrys chartarum. The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

#### NMR Spectroscopy



All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>). <sup>1</sup>H NMR spectra were acquired at 600 MHz and <sup>13</sup>C NMR spectra at 150 MHz. Standard Bruker pulse sequences were used for COSY, HSQC, and HMBC experiments to establish the correlations between protons and carbons and to aid in the complete assignment of the NMR signals.

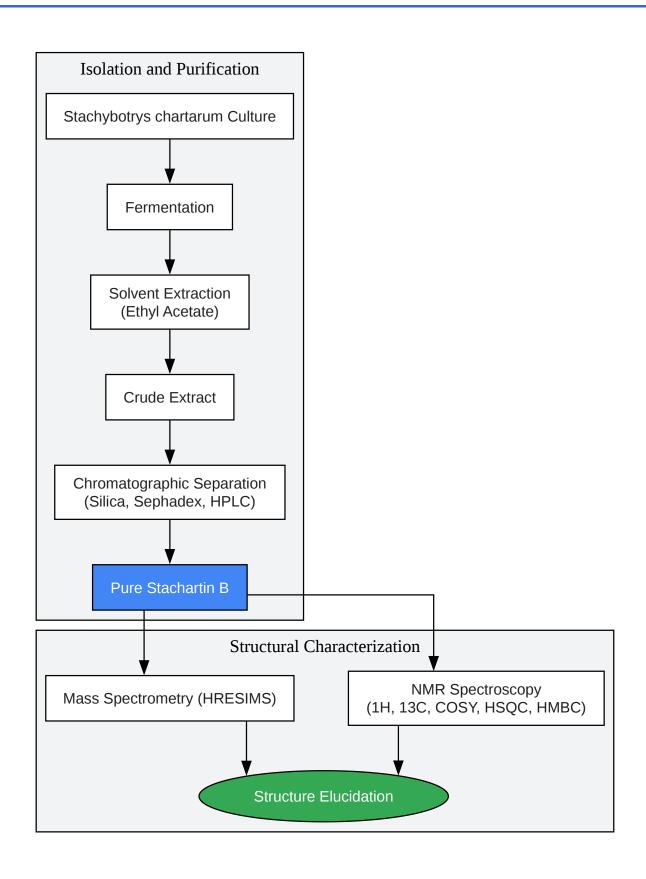
#### **Mass Spectrometry**

High-resolution electrospray ionization mass spectrometry (HRESIMS) data were obtained on an Agilent 6520 Q-TOF mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source via a syringe pump. The data were acquired in positive ion mode.

### **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like **Stachartin B**.





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Caption: Workflow for the Isolation and Characterization of **Stachartin B**.



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